

N-Isopropylpentedrone Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Isopropylpentedrone hydrochloride*

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This technical guide provides an in-depth overview of **N-Isopropylpentedrone hydrochloride** (hydrochloride), a synthetic cathinone of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, pharmacology, and analytical characterization, adhering to a high standard of technical specificity.

Chemical Identification and Properties

N-Isopropylpentedrone is a synthetic compound belonging to the substituted cathinone class, which is structurally related to the naturally occurring stimulant cathinone found in the khat plant.^[1] The hydrochloride salt form enhances its solubility in polar solvents.^[1] The molecule contains a chiral center at the alpha-carbon, meaning it can exist as (R)- and (S)-enantiomers.^[2]

Table 1: Chemical and Physical Properties of N-Isopropylpentedrone and its Hydrochloride Salt

Identifier	Value	Reference
Product Name	N-Isopropylpentedrone hydrochloride	[1]
CAS Number	18268-14-9	[1]
IUPAC Name	1-phenyl-2-(propan-2-ylamino)pentan-1-one;hydrochloride	[1]
Molecular Formula	C ₁₄ H ₂₂ ClNO	[1]
Molecular Weight	255.79 g/mol	[1]
InChI Key	LZUBTEDAWLMSJJ-UHFFFAOYSA-N	[1]
Free Base CAS	18296-65-6	[3]
Free Base Formula	C ₁₄ H ₂₁ NO	[3]
Free Base Mol. Wt.	219.32 g/mol	[3]

Table 2: Synonyms for N-Isopropylpentedrone

Synonym
alpha-Isopropylamino-valerophenone
2-[(1-methylethyl)amino]-1-phenyl-1-pentanone
Ipavp
Nipp
N-Isopropylnorpentedrone

Solubility and Stability

The hydrochloride salt form of N-Isopropylpentedrone significantly improves its solubility in polar protic solvents compared to its free base form.[1] Limited data on structurally similar

cathinones provide insight into its solubility profile.

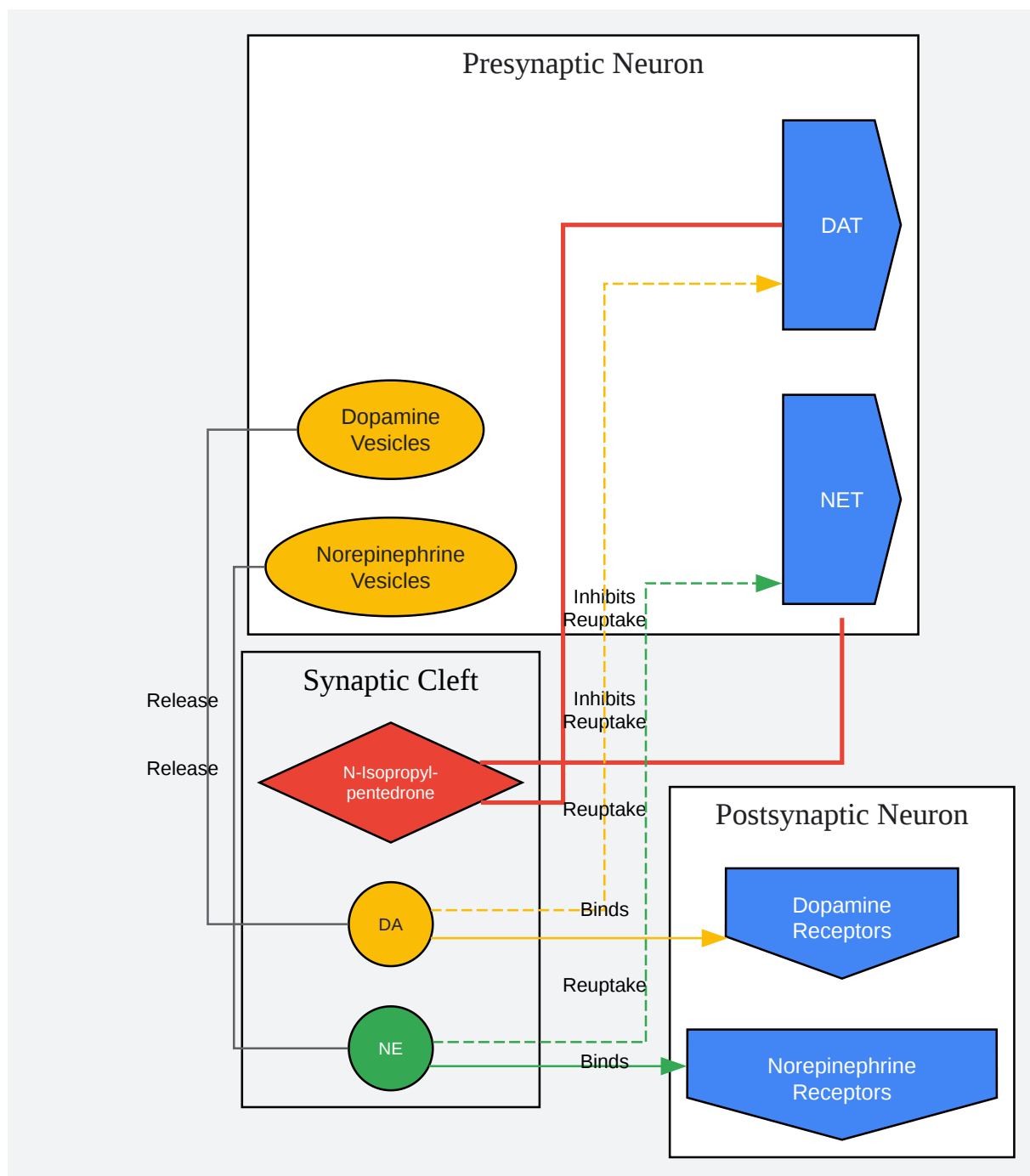
Table 3: Solubility Data

Solvent	Solubility (Approximate)
Dimethyl sulfoxide (DMSO)	~16 mg/mL
Ethanol	~14 mg/mL
Phosphate Buffered Saline (PBS), pH 7.2	~10 mg/mL

Regarding thermal stability, studies on related compounds suggest that the activation energy for thermal decomposition ranges from 40-60 kJ/mol.[1] Like other synthetic cathinones, it can exhibit thermal instability, which is a critical consideration for analytical techniques involving elevated temperatures, such as Gas Chromatography.[1]

Pharmacology: Mechanism of Action

The primary pharmacological activity of N-Isopropylpentedrone is believed to be the inhibition of monoamine transporters.[2] While specific binding affinity and reuptake inhibition data for N-Isopropylpentedrone are limited, its mechanism is inferred from extensive research on structurally related cathinones. It is presumed to act as a reuptake inhibitor of dopamine (DAT) and norepinephrine (NET), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.[2] This action at the transporters, rather than direct receptor agonism, is characteristic of psychostimulant cathinones.[2]



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Figure 1: Proposed mechanism of N-Isopropylpentedrone at the synapse.

Experimental Protocols

Representative Synthesis Methodology

While detailed, peer-reviewed synthesis protocols are scarce, the general methodology for producing **N-Isopropylpentedrone hydrochloride** follows a common pathway for many substituted cathinones. The following represents a general, multi-step approach.

Step 1: Friedel-Crafts Acylation to 1-phenylpentan-1-one

- **Reaction:** Benzene is acylated with pentanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).
- **Protocol:** Pentanoyl chloride is added to a cooled suspension of AlCl_3 in an excess of benzene or an inert solvent like dichloromethane. The mixture is stirred, allowed to warm to room temperature, and then refluxed. The reaction is quenched by pouring it over ice and hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting crude 1-phenylpentan-1-one is purified, typically by vacuum distillation.

Step 2: α -Bromination to 2-bromo-1-phenylpentan-1-one

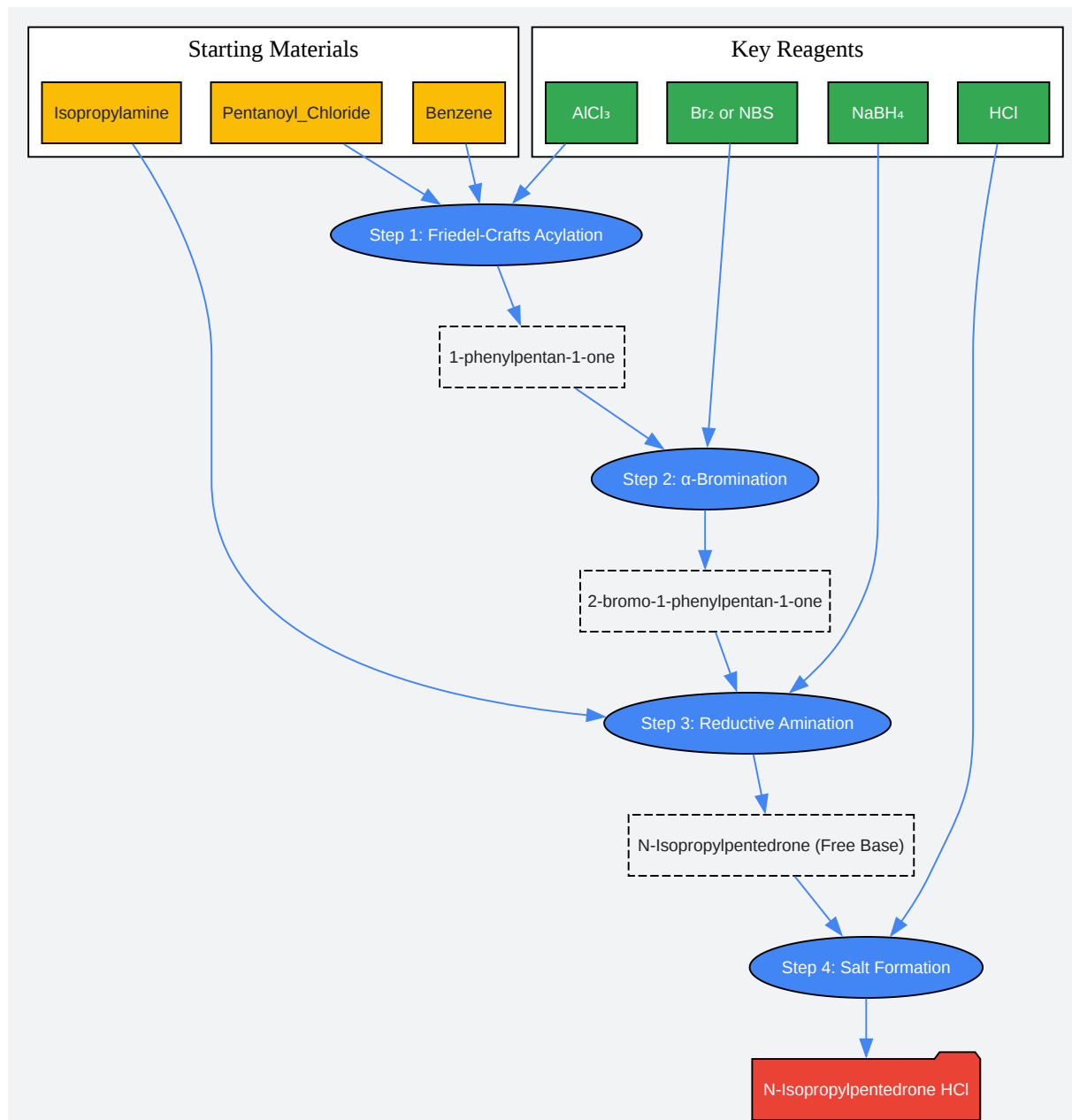
- **Reaction:** The alpha-carbon of 1-phenylpentan-1-one is brominated.
- **Protocol:** 1-phenylpentan-1-one is dissolved in a suitable solvent (e.g., acetic acid or diethyl ether). A brominating agent, such as elemental bromine (Br_2) or N-bromosuccinimide (NBS), is added portion-wise, often with gentle heating or UV irradiation to initiate the reaction. After the reaction is complete, the mixture is worked up to remove excess bromine and acid, and the crude 2-bromo-1-phenylpentan-1-one is isolated.

Step 3: Reductive Amination to N-Isopropylpentedrone (free base)

- **Reaction:** The α -bromoketone is reacted with isopropylamine to form an intermediate imine, which is subsequently reduced to the final secondary amine.
- **Protocol:** 2-bromo-1-phenylpentan-1-one is dissolved in an anhydrous solvent like tetrahydrofuran (THF). An excess of isopropylamine is added, and the mixture is stirred. A reducing agent, such as sodium borohydride (NaBH_4), is then added portion-wise while controlling the temperature. The reaction is stirred until completion, followed by an aqueous workup to decompose the excess reducing agent and isolate the crude free base. The product is purified via column chromatography or recrystallization.

Step 4: Hydrochloride Salt Formation

- **Reaction:** The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.
- **Protocol:** The purified N-Isopropylpentedrone free base is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) is added dropwise with stirring, often in an ice bath. The precipitated **N-Isopropylpentedrone hydrochloride** is collected by filtration, washed with a cold, non-polar solvent, and dried under a vacuum.

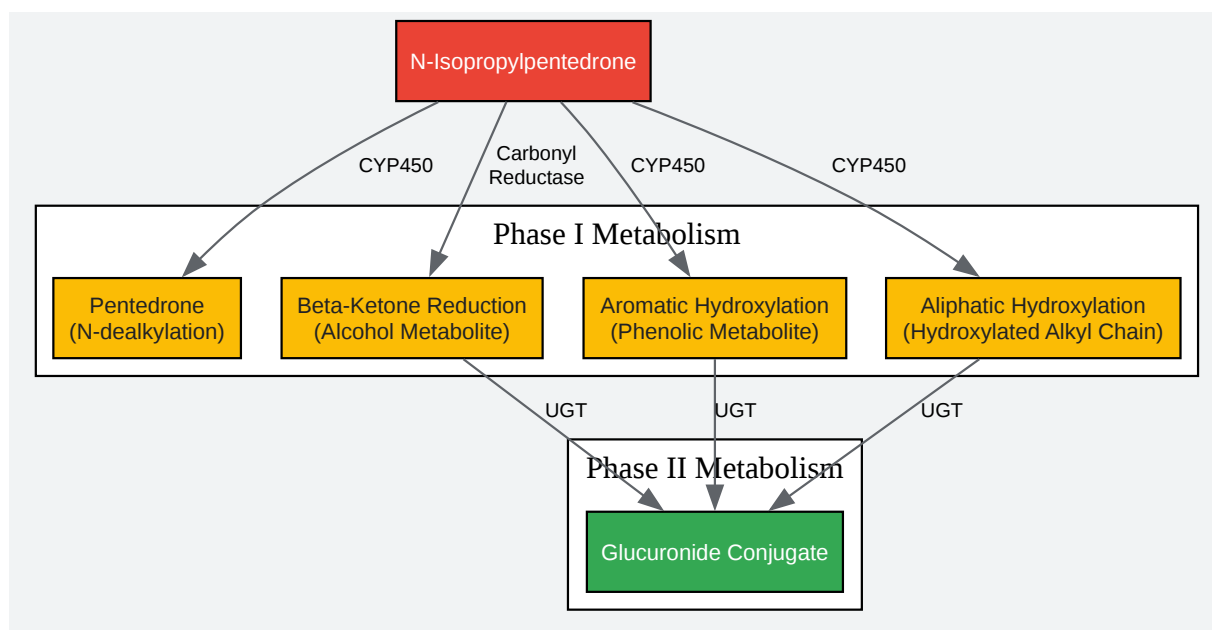


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Figure 2: General synthesis workflow for N-Isopropylpentedrone HCl.

Potential Metabolic Pathways

Specific metabolic studies on N-Isopropylpentedrone have not been widely published. However, research on the closely related cathinone N-ethyl pentedrone (NEP) using human, rat, and mouse liver microsomes provides a predictive model for its metabolism. The likely pathways include N-dealkylation, reduction of the beta-ketone, and hydroxylation.



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Figure 3: Predicted metabolic pathways for N-Isopropylpentedrone.

Analytical Characterization

The identification and quantification of N-Isopropylpentedrone in research and forensic samples rely on standard analytical chemistry techniques. The compound serves as a reference material for the development and validation of these methods.

Table 4: Common Analytical Techniques

Technique	Application
Gas Chromatography-Mass Spectrometry (GC-MS)	Provides separation and identification based on retention time and the mass spectrum of fragmented ions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)	Offers high sensitivity and specificity for identification and quantification, especially for compounds that are thermally labile.
High-Performance Liquid Chromatography (HPLC)	Used for the quantification and purity assessment of the compound in various matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Provides detailed structural information for definitive characterization of the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy	Identifies the compound based on the absorption of infrared light by its specific functional groups, providing a molecular "fingerprint".

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